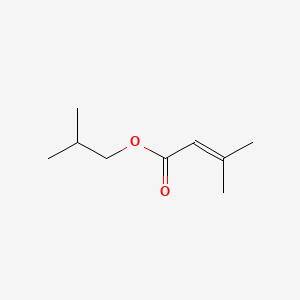
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is a phospholipid compound that belongs to the class of glycerophospholipids. It is characterized by the presence of two hexadecanoyl (palmitoyl) chains attached to the glycerol backbone, along with a diphosphocytidine head group. This compound is commonly used in biochemical and biophysical research due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form the dihexadecanoyl glycerol intermediate. This intermediate is then phosphorylated to introduce the diphosphocytidine group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification and phosphorylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
化学反应分析
Types of Reactions
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt can undergo various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the functional groups, such as converting the diphosphocytidine group to a simpler phosphate group.
Substitution: The head group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides and hydroxylated derivatives, while reduction may produce simpler phospholipid analogs.
科学研究应用
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipid behavior and interactions in various environments.
Biology: Employed in the study of cell membranes and lipid bilayers, as well as in the development of liposome-based drug delivery systems.
Medicine: Investigated for its potential role in targeted drug delivery and as a component of lipid-based therapeutics.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of 1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt involves its incorporation into lipid bilayers and cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and permeability. The compound can also serve as a signaling molecule, participating in various cellular pathways and processes.
相似化合物的比较
Similar Compounds
1,2-Dihexadecanoyl-SN-glycero-3-phosphoethanolamine: Another phospholipid with similar fatty acid chains but a different head group.
1,2-Dihexanoyl-SN-glycerol: A simpler glycerolipid with shorter fatty acid chains.
1,2-Diheptadecanoyl-SN-glycero-3-phosphorylcholine: A phospholipid with a different head group and slightly longer fatty acid chains.
Uniqueness
1,2-Dihexadecanoyl-SN-glycero-3-diphosphocytidine potassium salt is unique due to its specific head group, which imparts distinct biochemical properties and functions. Its ability to form stable lipid bilayers and interact with various biomolecules makes it a valuable tool in research and industrial applications.
属性
分子式 |
C44H80KN3O15P2 |
|---|---|
分子量 |
992.2 g/mol |
IUPAC 名称 |
potassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C44H81N3O15P2.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52;/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52);/q;+1/p-1/t36?,37-,41-,42-,43-;/m1./s1 |
InChI 键 |
KHIXCZWKFGUHNL-BEATXVCVSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


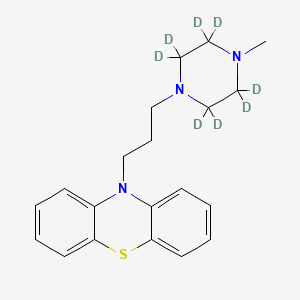
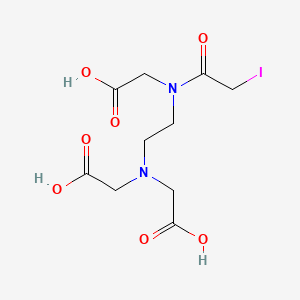
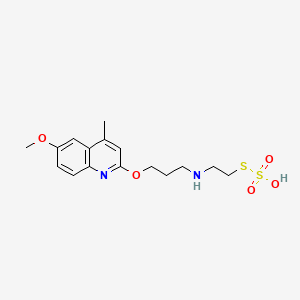
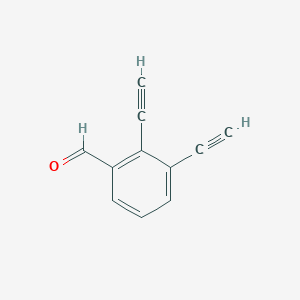



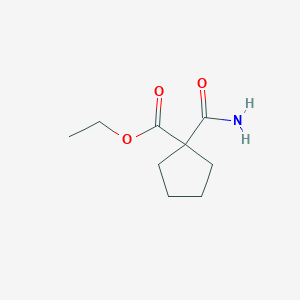
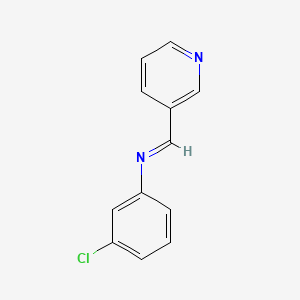
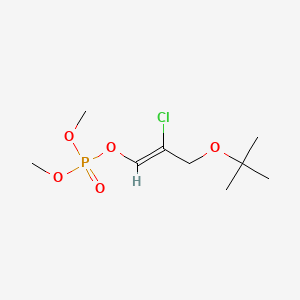

![(3S)-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B13828911.png)

